Epertinib - 908305-13-5

Epertinib

Catalog Number: EVT-267442
CAS Number: 908305-13-5
Molecular Formula: C30H27ClFN5O3
Molecular Weight: 560.0264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epertinib, also known as S-22611, is an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, currently under trials in patients with solid tumours. S-222611 selectively inhibited kinases with IC50 s below 10 nmol/L. S-222611 also inhibited intracellular kinase activity and the growth of EGFR-expressing and HER2-expressing cancer cells. In addition, S-222611 showed potent antitumor activity over lapatinib in a variety of xenograft models.
Synthesis Analysis

The synthesis of epertinib involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that includes the formation of specific intermediates followed by cyclization and functionalization reactions. While detailed synthetic routes are proprietary, they typically involve the use of reagents that facilitate the formation of the core structure characteristic of tyrosine kinase inhibitors. The synthetic methods are designed to optimize yields and purity while minimizing by-products .

Molecular Structure Analysis

Epertinib has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against HER2. The molecular formula for epertinib is C22H25ClN4O3C_{22}H_{25}ClN_4O_3, with a molecular weight of approximately 436.91 g/mol. The structure includes a chloro-substituted phenyl group, an amine moiety, and a carbonyl group, which are crucial for its interaction with the target receptors. The three-dimensional arrangement of these atoms allows for effective binding to the active sites of HER2, EGFR, and HER4 .

Molecular Data

  • Molecular Formula: C22H25ClN4O3C_{22}H_{25}ClN_4O_3
  • Molecular Weight: 436.91 g/mol
  • Key Functional Groups: Chloro-substituted phenyl, amine, carbonyl
Chemical Reactions Analysis

Epertinib undergoes various chemical reactions as part of its mechanism of action and metabolism. Notably, it interacts with tyrosine kinase receptors through non-covalent bonds, including hydrogen bonding and hydrophobic interactions. These interactions inhibit the phosphorylation processes critical for tumor cell proliferation. Epertinib's metabolic pathways involve cytochrome P450 enzymes which facilitate its conversion into active metabolites .

Key Reactions

  • Inhibition Reaction: Epertinib binds to the ATP-binding site of HER2, preventing phosphorylation.
  • Metabolic Conversion: Involves oxidation by cytochrome P450 enzymes leading to active metabolites.
Mechanism of Action

Epertinib functions primarily as a competitive inhibitor of tyrosine kinases associated with HER2 signaling pathways. By binding to the ATP-binding site on these receptors, epertinib blocks downstream signaling cascades responsible for cell proliferation and survival in HER2-positive tumors. This inhibition leads to reduced tumor growth and promotes apoptosis in cancer cells. Studies have shown that epertinib also penetrates the blood-brain barrier effectively, making it suitable for treating brain metastases associated with breast cancer .

Mechanistic Details

  • Target Receptors: HER2, EGFR, HER4
  • Binding Type: Competitive inhibition at ATP-binding site
  • Outcome: Reduced phosphorylation and cell proliferation
Physical and Chemical Properties Analysis

Epertinib exhibits distinct physical and chemical properties that influence its pharmacokinetics and bioavailability:

  • Solubility: Epertinib is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It remains stable under physiological conditions but may degrade under extreme pH levels.
  • LogP (Partition Coefficient): Indicates favorable lipophilicity for cellular uptake.

These properties are critical for its effectiveness as an oral medication in cancer therapy .

Applications

Scientific Uses

  • Cancer Treatment: Specifically targeting HER2-positive breast cancer.
  • Combination Therapy: Enhancing efficacy when used with trastuzumab or chemotherapy.
  • Research Applications: Investigating mechanisms underlying drug resistance in HER2-targeted therapies.

Epertinib represents a significant advancement in targeted cancer therapy, particularly for patients with challenging metastatic profiles. Its development underscores the importance of precision medicine in oncology.

Introduction to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)

EGFR Signaling Pathway in Oncogenesis

The epidermal growth factor receptor (EGFR/ERBB/HER1) and its family members (HER2-4) constitute transmembrane glycoproteins (170-185 kDa) that drive critical oncogenic processes. Structurally, these receptors feature: (1) a cysteine-rich extracellular ligand-binding domain, (2) a hydrophobic transmembrane domain, and (3) a conserved cytoplasmic tyrosine kinase domain [2]. EGFR activation occurs through ligand-induced dimerization (homodimers or heterodimers with HER2/3/4), triggering cross-phosphorylation of tyrosine residues in the C-terminal tail. This creates docking sites for adaptor proteins (e.g., Grb2, Cbl) that initiate downstream signaling cascades [2].

The KRAS-BRAF-MEK-ERK pathway stimulates uncontrolled proliferation, while the PI3K-AKT axis promotes cell survival and angiogenesis. Notably, HER2 lacks ligand-binding capability and activates primarily through heterodimerization, whereas HER3 depends entirely on partner receptors for signaling due to absent intrinsic kinase activity [2]. In solid tumors (breast, lung, gastrointestinal, head/neck cancers), EGFR/HER2 overexpression or mutation leads to constitutive pathway activation, driving metastatic potential and therapeutic resistance. Internalization via clathrin-coated pits regulates signal duration, with Cbl-mediated ubiquitination directing receptors toward lysosomal degradation—a process frequently dysregulated in oncology [2].

Evolution of EGFR-TKI Generations and Their Therapeutic Implications

EGFR-TKIs revolutionized oncology by specifically targeting oncogenic drivers rather than anatomical tumor origins:

  • 1st Generation (Reversible): Gefitinib and erlotinib competitively inhibit ATP-binding sites in EGFR's tyrosine kinase domain. They demonstrate significant efficacy in EGFR-mutant NSCLC (exon 19 deletions, L858R) but are hindered by acquired resistance (T790M mutation in >50% cases) and limited CNS penetration [4] [9].
  • 2nd Generation (Irreversible): Afatinib and dacomitinib covalently bind EGFR/HER2/HER4, showing broader activity. However, dose-limiting toxicities (rash, diarrhea) and T790M resistance persist despite improved PFS in EGFR-mutant lung cancer [9].
  • 3rd Generation (Mutation-Specific): Osimertinib preferentially targets T790M and sensitizing EGFR mutations while sparing wild-type EGFR, reducing off-target effects. The FLAURA trial established OS superiority (38.6 vs. 31.8 months) over 1st-gen TKIs, positioning it as first-line standard [4] [9].

Table 1: Evolution of EGFR-TKI Generations

GenerationAgentsKey TargetsTherapeutic AdvantagesLimitations
1stGefitinib, ErlotinibEGFRHigh ORR in sensitizing EGFR mutantsT790M resistance; poor CNS penetration
2ndAfatinib, DacomitinibPan-ERBBBroader inhibition; improved PFSDose-limiting toxicity; T790M persistence
3rdOsimertinibEGFR/T790MCNS efficacy; T790M activity; lower toxicityC797S resistance
Dual TargetEpertinibEGFR/HER2CNS penetration; ABC transporter inhibitionDiarrhea (manageable)

Role of Epertinib in the Context of Precision Oncology

Epertinib (S-222611) represents a chemically distinct, orally bioavailable, reversible dual inhibitor of EGFR and HER2 with additional activity against HER4. Its molecular structure enables:

  • 4–6-fold greater suppression of EGFR/HER2 phosphorylation versus lapatinib in preclinical models [5] [7]
  • Enhanced blood-brain barrier penetration, evidenced by superior survival in HER2+ breast cancer brain metastasis models [1] [7]
  • Unique inhibition of ATP-binding cassette (ABC) transporters ABCB1 and ABCG2, reversing multidrug resistance (MDR) in chemotherapy-refractory cancers [3]

Epertinib epitomizes precision oncology by targeting molecular vulnerabilities across tumor types: HER2-amplified breast/gastric cancers, EGFR-mutant NSCLC, and tumors with ABC transporter-mediated resistance. Its development aligns with biomarker-driven treatment paradigms validated in trials like IMPACT, where matched targeted therapy doubled ORR (27% vs. 5%) and extended TTF versus non-matched approaches [8].

Properties

CAS Number

908305-13-5

Product Name

Epertinib

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine

Molecular Formula

C30H27ClFN5O3

Molecular Weight

560.0264

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1

InChI Key

IBCIAMOTBDGBJN-NRLRZRKLSA-N

SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Solubility

Soluble in DMSO

Synonyms

Epertinib; S-22611; S22611; S 22611;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.